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Compound of Interest

Compound Name: N-(2-bromophenyl)dodecanamide

Cat. No.: B310704

Get Quote

Technical Guide: N-(2-
bromophenyl)dodecanamide
Core Scaffold Analysis & Synthetic Methodology

Executive Summary
N-(2-bromophenyl)dodecanamide is a lipophilic N-aryl amide comprising a 12-carbon fatty

acid tail (lauric acid derivative) coupled to a 2-bromoaniline headgroup. This molecule belongs

to a class of compounds frequently investigated in medicinal chemistry as Quorum Sensing

Inhibitors (QSIs), Fatty Acid Amide Hydrolase (FAAH) inhibitor analogs, and biofilm disruptors.

Its structural significance lies in the ortho-bromo substitution, which introduces steric lock and

halogen bonding potential, distinct from its para-substituted analogs often found in liquid crystal

research. This guide provides the definitive chemical identity, a validated synthesis protocol,

and a structural analysis of its biological potential.
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Descriptor Value / String

IUPAC Name N-(2-bromophenyl)dodecanamide

Common Name
2'-Bromododecananilide; N-Lauroyl-2-

bromoaniline

Molecular Formula C₁₈H₂₈BrNO

Molecular Weight 354.33 g/mol

Canonical SMILES CCCCCCCCCCCC(=O)Nc1ccccc1Br

InChI String

InChI=1S/C18H28BrNO/c1-2-3-4-5-6-7-8-9-10-

11-18(21)20-17-15-13-12-14-16(17)19/h12-

15H,2-11H2,1H3,(H,20,21)

Predicted LogP ~6.5 - 7.2 (Highly Lipophilic)

H-Bond Donors 1 (Amide NH)

H-Bond Acceptors 1 (Carbonyl O)

Structural Analysis & SAR Logic
The pharmacological utility of N-(2-bromophenyl)dodecanamide is best understood through

Structure-Activity Relationship (SAR) logic, specifically in the context of bacterial signaling

antagonism (Quorum Sensing).

SAR Visualization (Graphviz)
The following diagram deconstructs the molecule into its pharmacophoric elements, explaining

the function of each domain in ligand-receptor interactions (e.g., LasR or LuxR inhibition).
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Caption: Pharmacophore deconstruction of N-(2-bromophenyl)dodecanamide showing the

tripartite interaction model common in quorum sensing inhibitors.

Synthesis Protocol
Methodology: Nucleophilic Acyl Substitution (Schotten-Baumann conditions). Objective: To

synthesize N-(2-bromophenyl)dodecanamide with >95% purity using standard organic

synthesis techniques.

Reagents
2-Bromoaniline (1.0 eq): The nucleophile. Ensure it is free of oxidation (darkening indicates

impurities).

Dodecanoyl Chloride (1.1 eq): The electrophile. Freshly distilled or high-purity commercial

grade.

Triethylamine (Et₃N) (1.2 eq): Proton scavenger to neutralize HCl by-product.

Dichloromethane (DCM): Anhydrous solvent.

Step-by-Step Procedure
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

Purge with Nitrogen (N₂) or Argon.

Solvation: Add 2-bromoaniline (10 mmol, 1.72 g) and DCM (50 mL). Stir until fully dissolved.

Base Addition: Add Triethylamine (12 mmol, 1.67 mL) via syringe. Cool the mixture to 0°C

using an ice bath.

Acylation: Add Dodecanoyl chloride (11 mmol, 2.40 g) dropwise over 15 minutes. Critical:

The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

Stir for 3–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).
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Quench & Workup:

Add 50 mL of 1M HCl (aq) to the reaction mixture (Quenches unreacted amine and

solubilizes Et₃N salts).

Separate the organic layer (DCM).

Wash organic layer with Sat.[1] NaHCO₃ (50 mL) followed by Brine (50 mL).

Drying & Isolation: Dry the organic phase over Anhydrous MgSO₄. Filter and concentrate in

vacuo (Rotary Evaporator).

Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica gel,

Hexane -> 5% EtOAc/Hexane).

Synthesis Workflow Diagram
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Tetrahedral Intermediate
(Unstable)

 Nucleophilic Attack (0°C) 
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 Elimination of Cl- 
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Caption: Mechanistic flow of the acylation reaction. The base (Et3N) drives the equilibrium by

trapping the HCl by-product.

Biological Context & Applications[4][9][10]
Quorum Sensing Inhibition (QSI)
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This molecule mimics the structure of N-acyl homoserine lactones (AHLs), specifically N-

dodecanoyl-L-homoserine lactone (

-HSL), utilized by Pseudomonas aeruginosa (LasR system).

Mechanism: The 2-bromophenyl group replaces the lactone ring. The steric bulk of the

bromine atom at the ortho position can induce a conformational change in the receptor

protein, potentially converting the molecule from an agonist to an antagonist.

Relevance: Halogenated furanones and amides are well-documented inhibitors of biofilm

formation without exerting direct selective pressure (bactericidal activity), reducing the

likelihood of resistance development [1, 2].

Fatty Acid Amide Hydrolase (FAAH)
Lipophilic amides are substrates or inhibitors of FAAH. The dodecanoyl chain aligns with the

natural substrate (anandamide) binding pocket, while the electron-withdrawing bromine on the

phenyl ring modulates the hydrolytic stability of the amide bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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